molecular formula C14H10INO3 B12451416 2-Benzamido-5-iodobenzoic acid

2-Benzamido-5-iodobenzoic acid

Cat. No.: B12451416
M. Wt: 367.14 g/mol
InChI Key: NQMJTSNKJLXJSV-UHFFFAOYSA-N
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Description

2-Benzamido-5-iodobenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amide group (benzamido) and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-5-iodobenzoic acid typically involves the iodination of a benzamido-substituted benzoic acid. One common method is the Sandmeyer reaction, which involves the diazotization of an anthranilic acid derivative followed by a reaction with an iodide source . The reaction conditions often include the use of acidic media and controlled temperatures to ensure the selective introduction of the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process generally includes nitration, reduction, diazotization, and iodination steps. For example, starting from 2-chlorobenzoic acid, the compound can be synthesized through nitration to form 2-nitrobenzoic acid, followed by reduction to 2-aminobenzoic acid, diazotization, and subsequent iodination .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of 2-iodoxybenzoic acid.

    Reduction: Formation of benzylamines.

Scientific Research Applications

2-Benzamido-5-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzamido-5-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the amide group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-5-iodobenzoic acid is unique due to the presence of both an iodine atom and a benzamido group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C14H10INO3

Molecular Weight

367.14 g/mol

IUPAC Name

2-benzamido-5-iodobenzoic acid

InChI

InChI=1S/C14H10INO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19)

InChI Key

NQMJTSNKJLXJSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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